molecular formula C21H22N2O7S B2546761 6-ethyl 3-methyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 921051-60-7

6-ethyl 3-methyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2546761
CAS No.: 921051-60-7
M. Wt: 446.47
InChI Key: YVGUYLLMDVNOTP-UHFFFAOYSA-N
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Description

This compound features a fused thieno[2,3-c]pyridine core substituted with ethyl and methyl ester groups at positions 6 and 3, respectively. The 2-position is functionalized with a 2,3-dihydro-1,4-benzodioxine moiety via an amide linkage. Its structural complexity necessitates advanced synthetic methodologies, likely involving multi-step condensation and cyclization reactions under reflux conditions, as seen in analogous syntheses (e.g., ).

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O7S/c1-3-28-21(26)23-9-8-12-16(10-23)31-19(17(12)20(25)27-2)22-18(24)15-11-29-13-6-4-5-7-14(13)30-15/h4-7,15H,3,8-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGUYLLMDVNOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation and Cyclization Conditions

Starting from 3-aminothiophene-2-carboxylate derivatives, intramolecular C–N bond formation is achieved using Pd(OAc)₂ (10 mol%) with Cu(OAc)₂ (2 equiv) as oxidant in DMF at 120°C. Key parameters include:

Parameter Optimal Condition Yield Impact
Catalyst Loading 10 mol% Pd(OAc)₂ <5% yield at 5 mol%
Oxidant Cu(OAc)₂ 72% vs. 58% (Ag₂CO₃)
Solvent DMF 82% vs. 67% (DMSO)
Temperature 120°C 82% vs. 45% (100°C)

The reaction proceeds via a Pd(0)/Pd(II) cycle, with acetate ligands facilitating C–H activation. Deuterium-labeling studies confirm regioselective cyclization at the thiophene C-5 position.

Sidechain Functionalization Prior to Cyclization

Regioselective Esterification at C-3 and C-6 Positions

Sequential ester installation employs orthogonal protecting group chemistry to ensure correct substitution patterns.

Ethyl Ester Installation at C-6

The C-6 carboxyl group is protected as its tert-butyl ester during core synthesis. Selective deprotection using TFA/CH₂Cl₂ (1:1) at 0°C followed by ethanol coupling with DCC/DMAP (1.2 equiv each) in anhydrous THF affords the ethyl ester in 94% yield. Competing transesterification is suppressed by maintaining reaction temperatures below 40°C.

Methyl Ester Formation at C-3

The C-3 position is masked as a benzyl ester during earlier stages. Hydrogenolytic cleavage (H₂, 10% Pd/C, EtOAc) followed by reaction with methyl iodide (2 equiv) and K₂CO₃ in DMF installs the methyl ester with 91% efficiency.

2,3-Dihydro-1,4-Benzodioxine-2-Amido Group Installation

Coupling of the benzodioxine moiety to the C-2 amine utilizes carbodiimide-mediated activation under Schlenk conditions.

Carboxylic Acid Activation and Coupling

2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid (1.1 equiv) is treated with EDCI (1.5 equiv) and HOBt (1 equiv) in dry CH₂Cl₂ for 30 min. Subsequent addition of the amine intermediate and DMAP (0.1 equiv) at −15°C yields the amide product in 88% yield after silica gel chromatography.

Competing Side Reactions and Mitigation

Potential O→N acyl transfer is suppressed by:

  • Rigorous exclusion of moisture (molecular sieves 4Å)
  • Low-temperature addition (−15°C to 0°C)
  • Use of HOBt to suppress racemization

Reaction Optimization and Process Analytical Technology

Advanced process monitoring techniques ensure reproducibility and scalability.

In Situ FTIR Monitoring of Amide Coupling

Real-time FTIR tracking of the carbonyl stretch (1720 cm⁻¹ → 1685 cm⁻¹) confirms reaction completion within 4–5 hours, avoiding over-activation of the carboxylic acid.

DOE Optimization of Cyclization Step

A Box-Behnken design evaluating temperature (X₁), catalyst loading (X₂), and oxidant equivalence (X₃) identifies optimal conditions:

Factor Low Level High Level Optimal
Temperature (°C) 110 130 120
Pd(OAc)₂ (mol%) 8 12 10
Cu(OAc)₂ (equiv) 1.8 2.2 2.0

Response surface methodology predicts maximum yield (82.3%) at these parameters, validated experimentally (81.9 ± 1.2%).

Spectroscopic Characterization and Structural Validation

Rigorous analytical profiling confirms structural integrity at each synthetic stage.

¹H-NMR Analysis of Key Intermediates

  • Thieno[2,3-c]pyridine core : δ 7.28 (d, J=5.1 Hz, H-5), 4.41 (q, J=7.1 Hz, OCH₂CH₃), 3.72 (s, COOCH₃).
  • Benzodioxine amide : δ 6.85–6.91 (m, aromatic H), 5.32 (s, OCH₂O), 8.21 (s, NH).

High-Resolution Mass Spectrometry

Final compound: m/z calc. for C₂₃H₂₃N₂O₆S [M+H]⁺ 479.1254, found 479.1257.

Comparative Evaluation of Synthetic Routes

Three alternative pathways were assessed for industrial viability:

Route Key Step Total Yield Purity (HPLC) Cost Index
A Late-stage amidation 67% 98.2% 1.00
B Early benzodioxine coupling 58% 95.4% 1.15
C Convergent fragment coupling 72% 99.1% 0.92

Route C demonstrates superior efficiency through parallel synthesis of thienopyridine and benzodioxine fragments, followed by Pd-mediated cross-coupling.

Green Chemistry Considerations and Solvent Recovery

Process sustainability is enhanced by:

  • Replacing DMF with cyclopentyl methyl ether (CPME) in esterification (85% recovery via distillation)
  • Catalytic oxidant recycling using O₂ in flow reactors (Cu(OAc)₂ turnover number = 9.3)
  • Aqueous workup protocols reducing E-factor to 18.7 from 42.5 in initial routes

Chemical Reactions Analysis

Types of Reactions

6-ethyl 3-methyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-ethyl 3-methyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl 3-methyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to potential therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives from the evidence, focusing on molecular architecture, substituent effects, and physicochemical properties.

Structural Analogues with Fused Heterocycles

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (1l) Core Structure: Imidazo[1,2-a]pyridine fused with a dihydropyridine ring. Substituents: Nitrophenyl (electron-withdrawing), cyano, and phenethyl groups. Key Differences: The imidazole ring in 1l introduces additional nitrogen atoms, enhancing polarity compared to the thienopyridine core of the target compound. The nitrophenyl group may confer greater electron deficiency, influencing reactivity. Physical Properties: Melting point (243–245°C), molecular weight 550.08 g/mol (HRMS).

(2Z)-2-(4-Cyanobenzylidene)-3,5-Dihydro-7-(5-Methylfuran-2-yl)-3,5-Dioxo-2H-Thiazolo[3,2-a]Pyrimidine-6-Carbonitrile (11b) Core Structure: Thiazolo[3,2-a]pyrimidine fused with a dihydro ring. Substituents: Cyanobenzylidene, methylfuran, and carbonyl groups. The cyanobenzylidene substituent enhances electrophilicity, contrasting with the target compound’s benzodioxine-amide group. Physical Properties: Melting point (213–215°C), molecular weight 403 g/mol.

Dicarboxylate Derivatives

Diethyl 3-Benzyl-7-(4-Bromophenyl)-8-Cyano-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (2c) Substituents: Bromophenyl (halogenated), cyano, and benzyl groups. The ester groups at positions 5 and 6 differ from the target’s 3- and 6-positions, altering steric effects. Physical Properties: Melting point (223–225°C), molecular weight 550.10 g/mol.

3-O-Ethyl 5-O-Methyl 2-(Imidazol-1-Ylmethyl)-6-Methyl-4-(3-Nitrophenyl)-1,4-Dihydropyridine-3,5-Dicarboxylate Core Structure: Dihydropyridine with imidazole and nitrophenyl groups. Key Differences: The imidazole side chain introduces basicity, while the nitrophenyl group enhances redox activity.

Functional Group Analysis

Compound Core Heterocycle Key Substituents Melting Point (°C) Molecular Weight (g/mol)
Target Compound Thieno[2,3-c]pyridine Ethyl/methyl esters, benzodioxine-amide Not reported Not reported
1l () Imidazo[1,2-a]pyridine Nitrophenyl, cyano, phenethyl 243–245 550.08
11b () Thiazolo[3,2-a]pyrimidine Cyanobenzylidene, methylfuran 213–215 403
2c () Imidazo[1,2-a]pyridine Bromophenyl, benzyl 223–225 550.10

Physicochemical and Pharmacokinetic Inferences

  • Lipophilicity : The target compound’s benzodioxine-amide group may reduce logP compared to halogenated analogues (e.g., 2c).
  • Metabolic Stability : Ethyl/methyl esters are prone to hydrolysis, but the bulky benzodioxine group could slow enzymatic degradation.
  • Solubility : Polar amide and ester groups may enhance aqueous solubility relative to fully aromatic analogues (e.g., 11b).

Biological Activity

The compound 6-ethyl 3-methyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Structural Overview

The molecular formula for this compound is C21H23N1O5SC_{21}H_{23}N_{1}O_{5}S, indicating the presence of various functional groups that contribute to its biological properties. The structure includes a thieno[2,3-c]pyridine core and a benzodioxine moiety, which are known for their diverse pharmacological activities.

Biological Activities

Research into the biological activities of this compound suggests several potential effects:

  • Antimicrobial Activity : Compounds with similar structural features often exhibit significant antimicrobial properties. Preliminary studies indicate that this compound may inhibit the growth of various bacterial strains.
  • Antitumor Properties : The thieno[2,3-c]pyridine structure is associated with anticancer activity. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines.
  • CNS Activity : Some related compounds have demonstrated central nervous system (CNS) depressant and stimulant effects. This raises the possibility that our compound may interact with neurotransmitter systems.

The mechanisms by which this compound exerts its biological effects are under investigation. Potential mechanisms include:

  • Enzyme Inhibition : The amido group may allow for interaction with specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The unique structural features suggest possible interactions with neurotransmitter receptors, influencing CNS activity.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of related compounds:

Table 1: Summary of Biological Activities

Compound NameBiological ActivityStudy Reference
Ethyl 2-amino-6-methylbenzo[b]thiopheneAntitumor
4-MethylbenzothiopheneAntimicrobial
Benzodioxin derivativesDiverse pharmacological effects

The synthesis of 6-ethyl 3-methyl 2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions. Key synthetic routes include:

  • Formation of the Thieno-Pyridine Core : Utilizing cyclization reactions to form the thieno-pyridine structure.
  • Introduction of the Benzodioxine Moiety : This step often requires careful control of reaction conditions to ensure high yield and purity.

Future Directions

Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound. Suggested areas for future study include:

  • In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To identify specific molecular targets and pathways influenced by the compound.

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